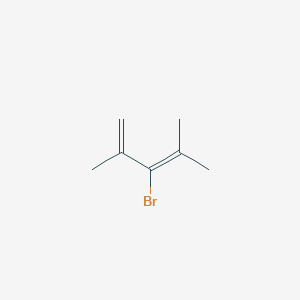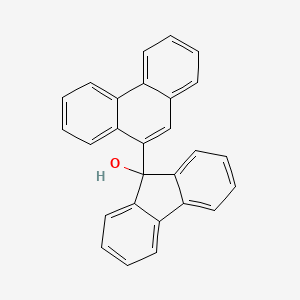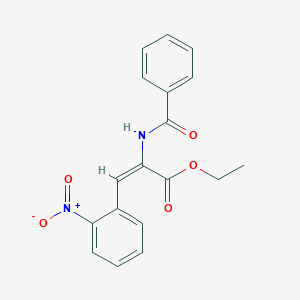
N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine is a synthetic organic compound belonging to the class of benzofurans This compound is characterized by its unique structure, which includes a benzofuran ring substituted with dimethyl groups and a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through the reaction of 2,3-dimethylphenol with ethyl acetoacetate under acidic conditions.
Introduction of the Hydroxylamine Group: The hydroxylamine moiety is introduced via the reaction of the benzofuran derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated or alkoxylated benzofuran derivatives.
Aplicaciones Científicas De Investigación
N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one: A structurally related compound with similar reactivity but lacking the hydroxylamine group.
2,2-Dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one: Another benzofuran derivative with different functional groups and applications.
6,7-Dihydro-5H-isoquinolin-8-one: A compound with a similar core structure but different substituents and reactivity.
Uniqueness
N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other benzofuran derivatives.
Propiedades
Número CAS |
5791-88-8 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
N-(2,3-dimethyl-6,7-dihydro-5H-1-benzofuran-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H13NO2/c1-6-7(2)13-9-5-3-4-8(11-12)10(6)9/h12H,3-5H2,1-2H3 |
Clave InChI |
ZRCUHWOYTMKZML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C(=NO)CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


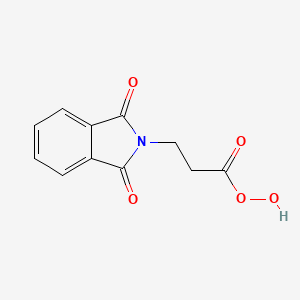
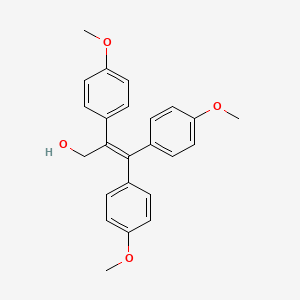
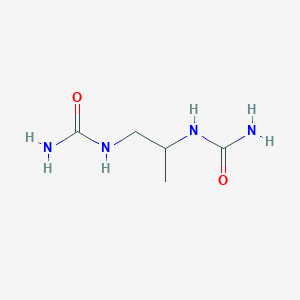
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
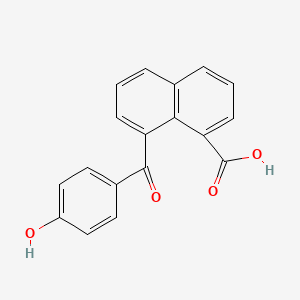
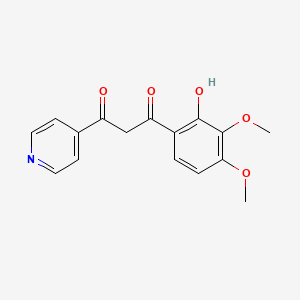
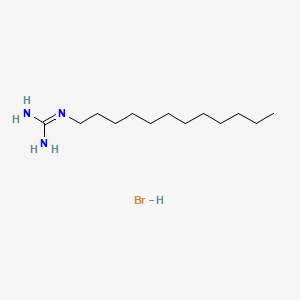
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)

